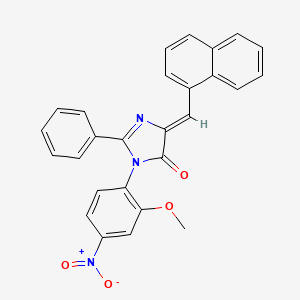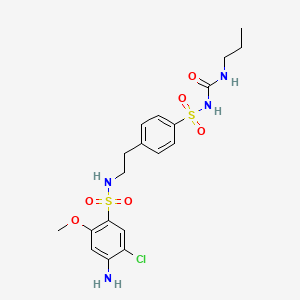
Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a urea moiety linked to a sulfonamide group, making it a valuable molecule in medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- typically involves multiple steps. The process begins with the preparation of the intermediate compounds, such as 4-amino-5-chloro-2-methoxybenzenesulfonamide. This intermediate is then reacted with ethyl phenyl sulfone under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in material science and catalysis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. It can be used to study enzyme kinetics and develop new biochemical assays.
Medicine
Medically, this compound has potential applications as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function and preventing bacterial growth.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic or industrial effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-5-chloro-2-methoxybenzoic acid: This compound shares a similar core structure but lacks the sulfonamide and urea groups.
4-amino-5-chloro-2-methoxy-3-nitrobenzoic acid: Another related compound with a nitro group instead of the sulfonamide group.
Uniqueness
What sets Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- apart is its combination of functional groups, which confer unique reactivity and biological activity. The presence of both urea and sulfonamide groups allows for versatile applications in various fields, making it a compound of significant interest.
Eigenschaften
CAS-Nummer |
81514-37-6 |
|---|---|
Molekularformel |
C19H25ClN4O6S2 |
Molekulargewicht |
505.0 g/mol |
IUPAC-Name |
1-[4-[2-[(4-amino-5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea |
InChI |
InChI=1S/C19H25ClN4O6S2/c1-3-9-22-19(25)24-31(26,27)14-6-4-13(5-7-14)8-10-23-32(28,29)18-11-15(20)16(21)12-17(18)30-2/h4-7,11-12,23H,3,8-10,21H2,1-2H3,(H2,22,24,25) |
InChI-Schlüssel |
NDCREPVOUOYDRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


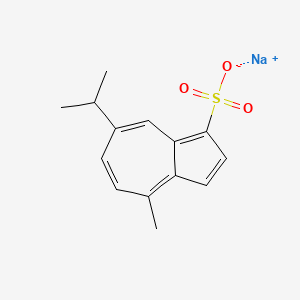


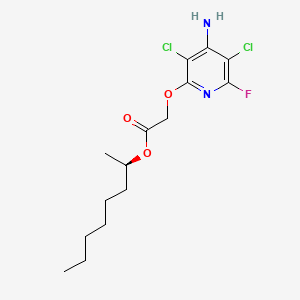
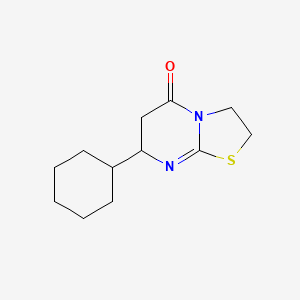
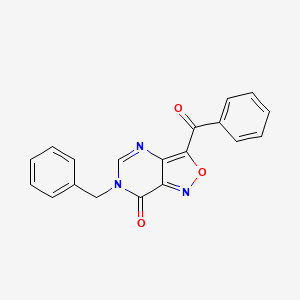
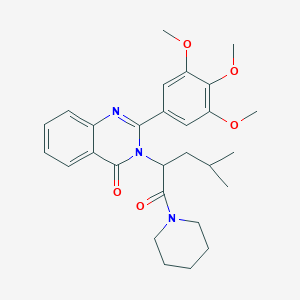
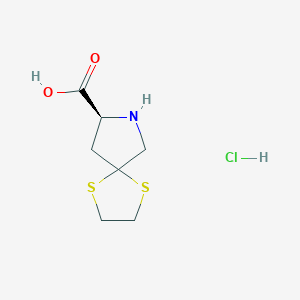
![4,11,13-trimethyl-5-(2-methyl-4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12746035.png)
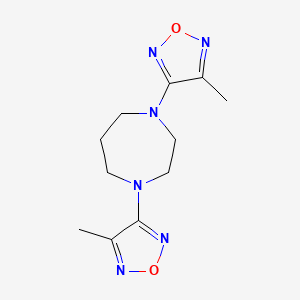


![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
